PM534

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C20H27N3O5S |

|---|---|

分子量 |

421.5 g/mol |

IUPAC 名称 |

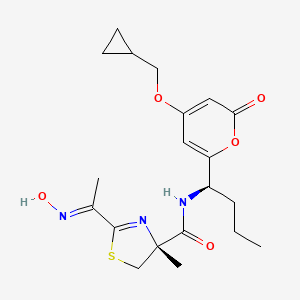

(4R)-N-[(1R)-1-[4-(cyclopropylmethoxy)-6-oxopyran-2-yl]butyl]-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-5H-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C20H27N3O5S/c1-4-5-15(16-8-14(9-17(24)28-16)27-10-13-6-7-13)21-19(25)20(3)11-29-18(22-20)12(2)23-26/h8-9,13,15,26H,4-7,10-11H2,1-3H3,(H,21,25)/b23-12+/t15-,20+/m1/s1 |

InChI 键 |

FEAXXOSOWZCDTJ-NVUXMUDASA-N |

手性 SMILES |

CCC[C@H](C1=CC(=CC(=O)O1)OCC2CC2)NC(=O)[C@@]3(CSC(=N3)/C(=N/O)/C)C |

规范 SMILES |

CCCC(C1=CC(=CC(=O)O1)OCC2CC2)NC(=O)C3(CSC(=N3)C(=NO)C)C |

产品来源 |

United States |

Foundational & Exploratory

PM534: A Technical Guide to its Mechanism of Action on Tubulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

PM534 is a novel, synthetic, microtubule-destabilizing agent that demonstrates potent antineoplastic activity. Derived from the marine natural product PM742, this compound targets the colchicine binding site of tubulin with high, nanomolar affinity and a remarkably slow dissociation rate.[1][2] Its unique binding mechanism, which occupies the entire colchicine domain, prevents the conformational changes in tubulin necessary for microtubule polymerization.[1][3] This action leads to the disruption of the microtubule cytoskeleton, G2/M cell cycle arrest, and subsequent apoptosis. Notably, this compound has shown efficacy in overcoming common drug resistance mechanisms, including P-glycoprotein (P-gp) overexpression and the expression of the βIII-tubulin isotype.[1][2] Currently in Phase I clinical trials, this compound represents a promising new therapeutic agent in oncology.[1][2][4] This document provides an in-depth overview of the mechanism of action, quantitative data, and key experimental methodologies related to this compound.

Core Mechanism of Action

This compound functions as a potent inhibitor of tubulin polymerization. Its mechanism is centered on a high-affinity interaction with the colchicine binding domain (CBD), located at the interface between the α- and β-tubulin subunits of the tubulin heterodimer.[3]

Unlike some ligands that bind to sub-pockets within the CBD, X-ray crystallography has revealed that this compound binds extensively along all three zones of the domain.[3][5] This optimized interaction prevents the crucial curved-to-straight conformational transition that tubulin dimers must undergo to assemble into microtubules.[3][5] By locking the dimer in its "curved", assembly-incompetent state, this compound effectively suppresses both the rate and extent of microtubule growth.[1] This leads to a net depolymerization of the cellular microtubule network, disrupting essential cellular processes that depend on a dynamic cytoskeleton.

Figure 1: this compound binds to tubulin, preventing the polymerization-competent straight conformation.

The consequences of this mechanism at the cellular level are profound. The disruption of the microtubule network leads to the collapse of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis.[6]

Figure 2: Pathway from this compound's molecular action to cellular apoptosis.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays. Its high affinity and potent cytotoxicity are highlighted by its nanomolar binding and activity constants.

Table 1: Tubulin Binding and Polymerization Inhibition

| Parameter | Value | Conditions | Reference |

| Binding Affinity (Ka) | 5.1 ± 0.3 x 107 M-1 | 25°C, Competition Assay | [3][5] |

| Tubulin Assembly IC50 | 0.8 - 3.2 nM | In vitro fluorescence assay | [7] |

| Retention Time (t1/2) | ~20 minutes | In vitro analysis | [6] |

Table 2: In Vitro Antiproliferative Activity (GI50)

The growth inhibition (GI50) values demonstrate potent activity across several non-small cell lung cancer (NSCLC) cell lines.

| Cell Line | Cancer Type | Mean GI50 (nM) | Reference |

| A549 | NSCLC | 2.2 ± 0.1 | [3][6] |

| Calu-6 | NSCLC | " | [3] |

| NCI-H23 | NSCLC | " | [3] |

| NCI-H460 | NSCLC | " | [3] |

Note: The mean GI50 value is reported for the panel of four NSCLC cell lines.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a set of standard and specialized biochemical and cell-based assays.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.

-

Objective: To quantify the inhibitory effect of this compound on tubulin polymerization.

-

Principle: Microtubule assembly causes an increase in light scattering, which can be measured as an increase in optical density (absorbance) over time using a spectrophotometer.

-

Methodology:

-

Reagents: Lyophilized, purified bovine brain tubulin (>99% pure), GTP, general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), this compound dissolved in DMSO.

-

Preparation: Tubulin is rehydrated on ice in buffer. A reaction mixture is prepared containing tubulin (final concentration ~3 mg/mL) and various concentrations of this compound or vehicle control (DMSO).

-

Initiation: The reaction is initiated by the addition of GTP and warming the mixture to 37°C in a temperature-controlled microplate reader.

-

Measurement: The absorbance at 340 nm is monitored every 30-60 seconds for at least 60 minutes.

-

Analysis: The rate of polymerization and the maximum polymer mass are calculated from the kinetic curves. IC50 values are determined by plotting the inhibition versus this compound concentration.

-

Immunofluorescence Microscopy

This technique visualizes the effect of this compound on the microtubule cytoskeleton within intact cells.

-

Objective: To qualitatively and quantitatively assess the disruption of interphase microtubule networks and mitotic spindles.

-

Methodology:

-

Cell Culture: Cancer cells (e.g., A549) are cultured on glass coverslips to ~60-70% confluency.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 1-2 nM) or vehicle control for a specified period (e.g., 24 hours).

-

Fixation & Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS, followed by permeabilization with a detergent solution (e.g., 0.5% Triton X-100 in PBS).

-

Immunostaining: Cells are incubated with a primary antibody against α-tubulin. After washing, a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) is applied. DNA is counterstained with a nuclear dye like DAPI.

-

Imaging: Coverslips are mounted on slides and imaged using a fluorescence or confocal microscope.

-

Analysis: Images are analyzed for changes in microtubule density, length, and organization. Mitotic cells are examined for aberrant spindle formation and chromosome alignment.[1][6]

-

Antiproliferative (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation after treatment with this compound.

-

Objective: To determine the concentration-dependent cytotoxic/cytostatic effect of this compound on cancer cell lines and calculate GI50/IC50 values.

-

Methodology:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: A dilution series of this compound is added to the wells, and the plates are incubated for a set duration (e.g., 72 hours).[6]

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solubilized formazan is read at ~570 nm using a microplate reader.

-

Analysis: Absorbance values are normalized to vehicle-treated controls. GI50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.[6]

-

Figure 3: A generalized workflow for the in vitro characterization of this compound.

References

- 1. Colchifoline | 74515-40-5 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, an Optimized Target-Protein Interaction Strategy through the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Sea Sponge to Clinical Trials: Starting the Journey of the Novel Compound PM742 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

PM534: A Technical Guide to its Chemical Structure, Properties, and Antineoplastic Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PM534, a novel synthetic microtubule-destabilizing agent with potent antineoplastic properties. It details the compound's chemical structure, physicochemical and biological properties, mechanism of action, and the experimental protocols used to elucidate these characteristics.

Chemical Structure and Physicochemical Properties

This compound is a synthetic analogue of the natural product PM742, which was originally isolated from the marine sponge Discoderma sp.[1]. The synthesis of this compound has been described in patent literature and can be achieved with a purity of over 95%[1].

Chemical Identity

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₇N₃O₅S | [1] |

| Molecular Weight | 421.51 Da | [1] |

| Synonyms | PM-534, antitubulin agent this compound |

Biological Properties and Antineoplastic Activity

This compound exhibits potent activity against a range of cancer cell lines, primarily through its interaction with the tubulin cytoskeleton.

Tubulin Binding Affinity

This compound binds with high affinity to the colchicine binding domain of β-tubulin[1].

| Parameter | Value | Reference |

| Association Constant (Kₐ) | 5.1 ± 0.3 x 10⁷ M⁻¹ (at 25°C) | [1] |

| Dissociation Constant (Kₔ) | 20 ± 1 nM | [1] |

In Vitro Antiproliferative Activity

The compound shows significant growth inhibition in various non-small cell lung cancer (NSCLC) cell lines[1].

| Cell Line | Mean GI₅₀ (M) | Reference |

| A549, Calu-6, NCI-H23, NCI-H460 | 2.2 ± 0.1 x 10⁻⁹ | [1] |

For comparison, the GI₅₀ values for other microtubule targeting agents in the same study were significantly higher:

Mechanism of Action: Tubulin Destabilization

This compound functions as a microtubule-destabilizing agent. By binding to the colchicine site on β-tubulin, it prevents the conformational change required for tubulin dimers to polymerize into microtubules[2]. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, inhibition of mitotic spindle formation, and ultimately, apoptosis[1][3].

Experimental Protocols

The following sections detail the methodologies used to characterize this compound.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of microtubules from tubulin dimers.

Methodology: Tubulin polymerization is monitored by light scattering in a temperature-controlled spectrophotometer. Reactions are prepared on ice in a buffer containing 3.4 M glycerol, 10 mM phosphate, 1 mM EGTA, 6 mM MgCl₂, and 1 mM GTP (pH 6.7) with a tubulin concentration of 18 µM. This compound is added at various concentrations, with DMSO serving as a control. The reaction is initiated by raising the temperature to 37°C, and the change in absorbance at 340 nm is recorded over time[1][2].

Tubulin Binding Affinity Assay

The binding affinity of this compound to tubulin was determined using a competitive binding assay with a fluorescent probe.

Methodology: The assay measures the displacement of a high-affinity fluorescent probe, (R)-(+)-ethyl 5-amino 2-methyl-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl carbamate (R-PT), from the colchicine binding site. A solution containing 0.2 µM tubulin and 0.2 µM R-PT is incubated with increasing concentrations of this compound (from 0.05 µM to 70 µM) for 30 minutes at 25°C. The fluorescence emission is measured at 456 nm with an excitation wavelength of 374 nm. The decrease in fluorescence indicates the displacement of the probe by this compound, allowing for the calculation of the binding constant[1].

X-ray Crystallography

The crystal structure of this compound bound to the tubulin-stathmin-like domain complex (T₂R-TTL) was determined to elucidate the precise binding interaction.

Methodology:

-

Crystallization: The native T₂R-TTL complex is crystallized using the sitting-drop vapor diffusion method at 20°C. The reservoir solution contains 0.1 M MES/0.1 M imidazole (pH 6.5), 0.03 M CaCl₂, 0.03 M MgCl₂, 5 mM L-tyrosine, 8.8% glycerol, and 5.5% PEG4000[1].

-

Soaking: Suitable crystals are soaked for 10-30 minutes in the reservoir solution supplemented with 2 mM this compound[1].

-

Cryo-protection and Data Collection: Crystals are cryo-protected with increasing concentrations of glycerol before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected on a synchrotron beamline[1].

-

Structure Determination: The structure is solved by molecular replacement using a previously determined structure as a search model. The model is then refined through cycles of manual building and computational refinement[1]. The final structure was determined to a resolution of 2.45 Å[1].

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the antiproliferative activity of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: NSCLC cell lines (A549, Calu-6, NCI-H23, and NCI-H460) are seeded in 96-well plates and allowed to adhere overnight[1][4].

-

Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours)[5].

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Metabolically active cells reduce the yellow MTT to purple formazan crystals[4][6].

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer)[4][6].

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The absorbance is proportional to the number of viable cells[6].

Immunofluorescence Assay

This technique is used to visualize the effects of this compound on the microtubule network within cells.

Methodology:

-

Cell Culture and Treatment: A549 lung carcinoma cells are cultured on coverslips and treated with this compound (e.g., 1 nM) or a vehicle control[1].

-

Fixation and Permeabilization: After treatment, cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde) to preserve cellular structures, followed by permeabilization (e.g., with 0.1% Triton X-100) to allow antibodies to enter the cell[7][8].

-

Immunostaining: Cells are incubated with a primary antibody specific for α-tubulin. Subsequently, a fluorescently labeled secondary antibody that binds to the primary antibody is added[7][9].

-

Imaging: The coverslips are mounted on microscope slides, and the cellular microtubule network is visualized using a fluorescence microscope. The results show a complete disorganization of the tubulin cytoskeleton in this compound-treated cells[1][7].

In Vivo Xenograft Model

The antitumor efficacy of this compound is evaluated in vivo using a mouse xenograft model of human NSCLC.

Methodology:

-

Tumor Implantation: Athymic nu/nu mice are subcutaneously inoculated with human NCI-H460 NSCLC cells[1].

-

Treatment: Once tumors reach a volume of approximately 200 mm³, mice are treated intravenously with this compound at various doses (e.g., 0.75 mg/kg to 2.5 mg/kg) or a placebo. Treatment is administered on a schedule, for example, on days 0, 7, and 14[1][10].

-

Efficacy Evaluation: Tumor volume is measured regularly to assess tumor growth inhibition. Animal survival is also monitored. Additionally, tumors can be harvested at specific time points (e.g., 24 hours post-treatment) to analyze biomarkers such as apoptosis[1].

Conclusion

This compound is a potent, novel microtubule-destabilizing agent with high affinity for the colchicine binding site of tubulin. Its ability to disrupt microtubule dynamics translates to strong in vitro antiproliferative activity and significant in vivo tumor growth inhibition. The data presented in this guide underscore the potential of this compound as a promising candidate for further preclinical and clinical development in oncology.

References

- 1. This compound, an Optimized Target-Protein Interaction Strategy through the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchhub.com [researchhub.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. biotium.com [biotium.com]

- 9. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

PM534: A Technical Guide to a Novel Microtubule Destabilizing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

PM534 is a novel, synthetic, small-molecule microtubule-destabilizing agent (MDA) with potent antineoplastic and antiangiogenic properties.[1][2] Derived from the marine natural product PM742, isolated from the sponge Discodermia sp., this compound demonstrates a highly optimized interaction with the colchicine binding site of tubulin.[3][4][5] Its mechanism of action involves the inhibition of tubulin polymerization by preventing the conformational change from curved to straight, which is essential for microtubule assembly.[3][6] This disruption of the microtubule network leads to G2/M cell cycle arrest and apoptosis in cancer cells.[2] Preclinical studies have shown that this compound exhibits significant antitumor activity in a variety of cancer cell lines, including those resistant to other microtubule-targeting agents, and in in-vivo xenograft models.[3][4][7] Currently, this compound is undergoing a first-in-human Phase I clinical trial for the treatment of advanced solid tumors.[4][8][9][10] This document provides a comprehensive overview of the technical details of this compound, including its mechanism of action, preclinical data, and relevant experimental protocols.

Mechanism of Action

This compound exerts its biological effects through direct interaction with tubulin, the fundamental protein subunit of microtubules.

-

Binding to the Colchicine Domain: this compound binds to the colchicine binding domain located at the interface of α- and β-tubulin heterodimers.[3][6] Uniquely, it occupies all three recognized zones of this domain, leading to a high-affinity interaction.[6]

-

Inhibition of Polymerization: By binding to tubulin, this compound prevents the necessary conformational change from a curved to a straight structure that allows for the incorporation of tubulin dimers into growing microtubules.[3][6] This effectively inhibits microtubule polymerization.[3]

-

Microtubule Destabilization: The inhibition of polymerization leads to a net destabilization of the microtubule network within the cell.[3]

-

Cellular Consequences: The disruption of microtubule dynamics has profound effects on cellular processes that are dependent on a functional cytoskeleton. This includes:

-

Mitotic Arrest: Disorganization of the mitotic spindle prevents proper chromosome segregation, leading to cell cycle arrest in the G2/M phase.[2][3]

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]

-

Antiangiogenesis: this compound also exhibits antiangiogenic effects by inhibiting the proliferation and migration of endothelial cells.[2]

-

Below is a diagram illustrating the proposed mechanism of action of this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity

| Parameter | Value | Cell Lines/System | Reference |

| Tubulin Binding Affinity (Kb) | 5.1 ± 0.3 x 107 M-1 | Competition assay with a high-affinity colchicine-probe | [6][11] |

| IC50 (Tubulin Assembly) | 0.8 - 3.2 nM | In vitro tubulin polymerization assay | [12][13] |

| Mean GI50 (Cell Viability) | 2.2 ± 0.1 x 10-9 M | A549, Calu-6, NCI-H23, and NCI-H460 (NSCLC) | [8] |

| GI50 (Cell Viability) | Low nanomolar range | Various human cancer cell lines | [2][6] |

Table 2: In Vivo Antitumor Activity in Xenograft Models

| Tumor Model | Dosing Regimen | Outcome | Reference |

| NCI-H460 (NSCLC) | 0.75, 1.1, 1.7, 2.5 mg/kg, IV, days 0, 7, 14 | Dose-dependent tumor growth inhibition. At 2.5 mg/kg, significant reduction in tumor volume and increase in apoptotic nuclei. | [3][6][11] |

| MDA-MB-231 (Breast) | 5.0 mg/kg, IV, once a week for 3 weeks | T/C ratio of 0.3% on Day 28; increased median survival (82 vs. 33 days); complete tumor remissions in 2/10 animals. | [2] |

| Mia-Paca-2 (Pancreas) | 5.0 mg/kg, IV, once a week for 3 weeks | T/C ratio of 21.3% on Day 21; increased median survival (51 vs. 30 days); complete tumor remissions in 10/10 animals. | [2] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules.

Principle: Microtubule polymerization scatters light, leading to an increase in turbidity that can be measured spectrophotometrically at 340 nm.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound at various concentrations

-

96-well half-area plates

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/ml in General Tubulin Buffer with 1 mM GTP and 10% glycerol.

-

Add 10 µl of this compound at the desired 10x final concentration to the wells of a 96-well plate. Include a vehicle control (DMSO).

-

Incubate the plate at 37°C for 2 minutes.

-

Initiate the polymerization reaction by adding 90 µl of the cold tubulin solution to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for at least 60 minutes.

-

Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the final extent of polymerization can be calculated.

The following diagram illustrates the workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Microscopy of Cellular Microtubules

This technique is used to visualize the effects of this compound on the microtubule cytoskeleton within cells.

Principle: Cells are fixed and permeabilized to allow for the entry of a primary antibody that specifically binds to tubulin. A fluorescently labeled secondary antibody then binds to the primary antibody, allowing the microtubule network to be visualized using a fluorescence microscope.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Cell culture medium and supplements

-

Glass coverslips

-

This compound

-

Fixation solution (e.g., ice-cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.

-

Wash the cells with pre-warmed PBS.

-

Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

-

Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

The following diagram outlines the key steps in the immunofluorescence protocol.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

Complete cell culture medium

-

This compound at various concentrations

-

MTT solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control.

-

After the incubation period, add 10-20 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-200 µl of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (the concentration that inhibits cell growth by 50%).

Signaling Pathways

The primary signaling pathway initiated by this compound is the intrinsic apoptosis pathway, triggered by mitotic arrest.

The following diagram illustrates the simplified signaling cascade.

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound, an Optimized Target-Protein Interaction Strategy through the Colchicine Site of Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound, an Optimized Target-Protein Interaction Strategy through the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. ClinConnect | this compound Administered Intravenously to Patients With [clinconnect.io]

- 11. aacrjournals.org [aacrjournals.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of PM534: A Novel Microtubule-Destabilizing Agent

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

PM534 is a novel, synthetic small molecule that has demonstrated potent antineoplastic and antiangiogenic properties.[1] As a microtubule-destabilizing agent, it targets the colchicine binding site of tubulin with high affinity, leading to cell cycle arrest and apoptosis in cancer cells.[2] Derived from the natural marine product PM742, isolated from the sponge Discordemia sp., this compound represents an optimized analog with significantly enhanced biological activity. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, tailored for professionals in the field of oncology drug development.

Discovery and Background

The quest for novel anticancer agents with improved efficacy and safety profiles has led researchers to explore the vast chemical diversity of marine organisms. This compound emerged from a structure-activity relationship (SAR) study centered on PM742, a natural product isolated from the marine sponge Discordemia sp. While PM742 itself exhibited cytotoxic activity, synthetic modifications led to the development of this compound, a compound with superior tubulin-binding affinity and antitumor effects.

Synthesis

The total synthesis of this compound has been described in the patent application WO 2020127194 A1. While the detailed, step-by-step experimental protocol is proprietary and contained within the patent documentation, the synthesis reportedly yields this compound with a purity of over 95%. Researchers interested in the specific synthetic route are encouraged to consult the aforementioned patent.

Mechanism of Action

This compound exerts its potent anticancer effects by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in critical cellular processes such as mitosis and cell division.[1][2]

Binding to the Colchicine Site

X-ray crystallography studies have unequivocally shown that this compound binds to the colchicine domain located at the interface between α- and β-tubulin subunits.[2] Unlike other colchicine site ligands that typically interact with two of the three zones within this domain, this compound has been found to bind extensively across all three zones. This optimized interaction is believed to contribute to its high binding affinity.[2]

Inhibition of Microtubule Polymerization

By occupying the colchicine binding site, this compound prevents the conformational change from a "curved" to a "straight" tubulin structure, which is a prerequisite for the assembly of microtubules.[2] This inhibition of polymerization leads to a net destabilization of the microtubule network within the cell.

The signaling pathway can be visualized as follows:

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro and in vivo studies.

| Parameter | Value | Cell Lines / Conditions | Reference |

| Tubulin Binding Affinity (Ka) | 5.1 ± 0.3 x 10⁷ M⁻¹ | Competition assay at 25°C | [2] |

| Mean GI₅₀ (In Vitro) | Low nanomolar range | Various human tumor cancer cell lines | [2] |

| In Vivo Efficacy (H460 NSCLC Xenograft) | Dose-related antitumor activity | Athymic nu/nu mice (0.75 mg/kg to 2.5 mg/kg, IV) | [2] |

| In Vivo Efficacy (MDA-MB-231 Xenograft) | T/C: 0.3% on Day 28 | Athymic nu/nu mice (5.0 mg/kg, IV) | |

| In Vivo Efficacy (Mia-Paca-2 Xenograft) | T/C: 21.3% on Day 21 | Athymic nu/nu mice (5.0 mg/kg, IV) |

T/C: Treatment vs. Control tumor volume

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

Tubulin Binding Affinity Assay (Competition Assay)

This protocol outlines the determination of this compound's binding affinity for tubulin using a competition assay with a fluorescent probe.

Protocol:

-

Reagents and Materials: Purified tubulin, fluorescent colchicine-site binding probe, this compound stock solution, assay buffer.

-

Procedure: a. A solution of tubulin and the fluorescent probe is prepared in the assay buffer. b. The mixture is incubated to allow for the binding of the probe to tubulin. c. Increasing concentrations of this compound are added to the solution. d. The samples are allowed to reach equilibrium. e. The fluorescence of the probe is measured. The displacement of the probe by this compound results in a decrease in fluorescence. f. The data is plotted to determine the IC₅₀ value, from which the binding affinity constant (Ka) is calculated.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol describes the assessment of this compound's cytotoxic effects on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader.

-

Data Analysis: The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values are calculated.

In Vivo Xenograft Tumor Model

This protocol details the evaluation of this compound's antitumor efficacy in a mouse model.

Protocol:

-

Animal Model: Athymic nu/nu mice are used.

-

Tumor Implantation: Human cancer cells (e.g., H460, MDA-MB-231, Mia-Paca-2) are subcutaneously implanted into the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are treated with this compound (intravenously) at various doses and schedules. A control group receives a vehicle.

-

Monitoring: Tumor volume and body weight of the mice are monitored regularly.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

-

Data Analysis: The antitumor activity is assessed by comparing the tumor growth in the treated groups to the control group.

Conclusion

This compound is a promising novel microtubule-destabilizing agent with a well-defined mechanism of action and potent preclinical antitumor activity. Its optimized interaction with the colchicine binding site on tubulin translates to high-affinity binding and significant in vitro and in vivo efficacy. The data presented in this whitepaper supports the continued investigation of this compound as a potential therapeutic agent for the treatment of various cancers. Further research, including clinical trials, will be crucial in determining its ultimate clinical utility.

References

PM534: A Synthetic Analog of the Marine-Derived Antitumor Agent PM742 - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PM534, a novel synthetic microtubule-destabilizing agent, and its parent natural compound, PM742. PM742, isolated from the marine sponge Discodermia du Bocage, demonstrated potent in vitro cytotoxicity against various human tumor cell lines, leading to the development of its synthetic analog, this compound.[1][2] This document details the mechanism of action, quantitative antitumor activity, and key experimental protocols related to these compounds. This compound is currently in Phase I clinical trials, highlighting its potential as a promising new antineoplastic drug.[1][3]

Introduction

Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy.[3][4][5] They function by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell structure.[5] This disruption ultimately leads to cell cycle arrest and apoptosis.[1] PM742 is a novel natural product that exhibits its antitumor effect by inhibiting tubulin polymerization.[1][2] Through a dedicated structure-activity relationship (SAR) study, this compound was developed as a synthetic analog with an optimized interaction at the colchicine-binding site of β-tubulin.[3][4] This guide serves as a technical resource for researchers interested in the development and application of this new class of MTAs.

Mechanism of Action

Both PM742 and its synthetic analog this compound are potent microtubule-destabilizing agents.[1][6] Their primary mechanism of action involves the following key steps:

-

Binding to β-tubulin: this compound binds to the colchicine site on the β-tubulin subunit of the αβ-tubulin heterodimer.[3][6] This binding is highly specific and occurs with nanomolar affinity.[3]

-

Inhibition of Tubulin Polymerization: By occupying the colchcine-binding site, this compound prevents the conformational changes in the tubulin dimer that are necessary for its polymerization into microtubules.[5] This leads to a dose-dependent inhibition of microtubule assembly.[5]

-

Disruption of Microtubule Dynamics: The inhibition of polymerization leads to a net depolymerization of existing microtubules, disrupting the dynamic instability essential for their cellular functions.[5]

-

Cell Cycle Arrest: The disruption of the mitotic spindle, a microtubule-based structure crucial for chromosome segregation during cell division, leads to an arrest of the cell cycle in the G2/M phase.[1]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.[1]

Signaling Pathway to Apoptosis

The disruption of microtubule dynamics by this compound initiates a signaling cascade that culminates in apoptosis. While the complete pathway is still under investigation, key events are believed to include the activation of c-Jun N-terminal kinase (JNK) and modulation of the Bcl-2 family of proteins, leading to caspase activation.

Figure 1: Proposed signaling pathway of this compound-induced apoptosis.

Quantitative Data

In Vitro Cytotoxicity

Both PM742 and this compound exhibit potent cytotoxic activity against a range of human cancer cell lines.

Table 1: In Vitro Cytotoxicity (GI50) of PM742

| Cell Line | Cancer Type | GI50 (nM) |

| MDA-MB-231 | Breast | 3.97 |

| HT-29 | Colon | 4.65 |

| LoVo | Colon | 3.08 |

| A-549 | Lung | 4.43 |

| NCI-H460 | Lung | 2.17 |

| A-2780 | Ovary | 5.35 |

| IGROV-1 | Ovary | 4.98 |

| PSN-1 | Pancreas | 3.79 |

| Data extracted from a study on the antitumor activities of PM742.[1] |

Table 2: In Vitro Cytotoxicity (GI50) of this compound against Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | GI50 (nM) |

| A549 | 2.3 |

| Calu-6 | 2.1 |

| NCI-H23 | 2.0 |

| NCI-H460 | 2.4 |

| Mean ± SD | 2.2 ± 0.1 |

| The mean GI50 value for this compound in these four NSCLC cell lines is 2.2 ± 0.1 nM.[3] |

In Vivo Antitumor Activity

In a mouse xenograft model using the human NSCLC cell line NCI-H460, this compound demonstrated significant, dose-dependent antitumor activity. Treatment with this compound led to a notable increase in apoptotic nuclei within the tumors and a reduction in tumor volume.

Table 3: In Vivo Efficacy of this compound in NCI-H460 Xenograft Model

| Treatment Group | Observation |

| Placebo | - |

| This compound (2.5 mg/kg) | Significant increase in apoptotic nuclei 24 hours post-treatment. |

| This compound (various doses) | Dose-dependent reduction in tumor volume. |

| Data from a preclinical evaluation of this compound. |

Experimental Protocols

Synthesis of this compound

The total synthesis of this compound is detailed in patent WO 2020/127194 A1. The synthesis is a multi-step process involving the preparation of key intermediates and their subsequent coupling to yield the final product. Researchers are directed to this patent for the complete and detailed synthetic route and characterization data.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Workflow:

Figure 2: Workflow for a typical tubulin polymerization assay.

Methodology:

-

Reagents: Purified tubulin (e.g., from bovine brain), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP), this compound/PM742 dissolved in DMSO, and a positive control (e.g., colchicine).

-

Procedure:

-

A reaction mixture containing tubulin and polymerization buffer is prepared on ice.

-

The test compound (this compound or PM742) or vehicle control (DMSO) is added to the mixture in a pre-chilled 96-well plate.

-

The plate is transferred to a spectrophotometer pre-warmed to 37°C.

-

The absorbance at 340 nm is measured at regular intervals to monitor the increase in turbidity, which corresponds to microtubule polymerization.

-

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The inhibitory effect of the compound is quantified by comparing the polymerization in its presence to the vehicle control.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound, PM742, or a vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The GI50 (the concentration that inhibits cell growth by 50%) is determined from the dose-response curve.

Immunofluorescence Microscopy for Tubulin Staining

This technique is used to visualize the effects of the compounds on the microtubule network within cells.

Methodology:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound, PM742, or a vehicle control.

-

Fixation and Permeabilization: The cells are fixed (e.g., with paraformaldehyde) and then permeabilized (e.g., with Triton X-100) to allow antibody access.

-

Immunostaining:

-

The cells are incubated with a primary antibody that specifically binds to α-tubulin.

-

After washing, a secondary antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488) is added. This secondary antibody binds to the primary antibody.

-

-

Counterstaining and Mounting: The cell nuclei are often counterstained with a DNA-binding dye like DAPI (4',6-diamidino-2-phenylindole). The coverslips are then mounted on microscope slides.

-

Imaging: The stained cells are visualized using a fluorescence microscope. The images reveal the morphology and organization of the microtubule network.

Conclusion

This compound is a promising new synthetic anticancer agent that has emerged from the study of the natural product PM742. Its potent and specific mechanism of action as a microtubule-destabilizing agent, coupled with its strong in vitro and in vivo antitumor activity, makes it a compelling candidate for further clinical development. This technical guide provides a foundational understanding of this compound and its parent compound, offering valuable information for researchers in the field of oncology and drug discovery. The ongoing Phase I clinical trial of this compound will be crucial in determining its safety and efficacy in cancer patients.

References

The Antiangiogenic Potential of PM534: A Technical Overview for Drug Development Professionals

Executive Summary

PM534 is a novel, synthetic small molecule that has demonstrated potent antitumor and antiangiogenic properties in preclinical studies. As a microtubule-targeting agent, this compound binds to the colchicine site of tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and apoptosis in cancer cells.[1][2] Crucially, this mechanism of action also confers significant antiangiogenic effects by inhibiting key processes in endothelial cells that are fundamental to the formation of new blood vessels. This technical guide provides an in-depth analysis of the antiangiogenic properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound as an antiangiogenic agent.

Introduction: The Role of Angiogenesis in Tumor Growth and the Therapeutic Rationale for this compound

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process for tumor growth, invasion, and metastasis. Tumors require a dedicated blood supply to obtain the necessary oxygen and nutrients for their expansion beyond a few millimeters in size. The tumor microenvironment stimulates angiogenesis through the release of various pro-angiogenic factors, with vascular endothelial growth factor (VEGF) being a key mediator. Consequently, the inhibition of angiogenesis has become a cornerstone of modern cancer therapy.

Microtubule-targeting agents (MTAs) have long been a mainstay of cancer treatment due to their ability to interfere with cell division.[3] Emerging evidence has highlighted their significant antiangiogenic properties.[4] By disrupting the microtubule cytoskeleton in endothelial cells, MTAs can inhibit their proliferation, migration, and ability to form the tubular structures that constitute new blood vessels.[4]

This compound is a novel anti-tubulin agent that binds to the colchicine site of tubulin, leading to the depolymerization of microtubules.[4][5][6] This action not only induces mitotic arrest and apoptosis in cancer cells but also potently inhibits angiogenesis, making it a promising candidate for cancer therapy with a dual mechanism of action.

Quantitative Data on the Antiangiogenic and Antitumor Efficacy of this compound

Preclinical studies have provided compelling quantitative data on the efficacy of this compound. The following tables summarize the key findings from in vitro and in vivo investigations.

Table 1: In Vitro Antitumor Activity of this compound

| Cell Lines | Assay | Endpoint | Result | Citation |

| Various Human Cancer Cell Lines | Not Specified | GI50 | Low Nanomolar Range | [1][2] |

GI50: The concentration of a drug that causes 50% inhibition of cell growth.

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Tumor Model | Animal Model | Treatment Regimen | Endpoint | Result | p-value | Citation |

| MDA-MB-231 (Breast Cancer) | Athymic nu/nu mice | 5.0 mg/kg, IV, once/week for 3 weeks | Tumor Growth Inhibition (T/C) on Day 28 | 0.3% | <0.0001 | [1][2] |

| Mia-Paca-2 (Pancreatic Cancer) | Athymic nu/nu mice | 5.0 mg/kg, IV, once/week for 3 weeks | Tumor Growth Inhibition (T/C) on Day 21 | 21.3% | <0.0001 | [1][2] |

| MDA-MB-231 (Breast Cancer) | Athymic nu/nu mice | 5.0 mg/kg, IV, once/week for 3 weeks | Median Survival Time | 82 days (vs. 33 days for placebo) | <0.0001 | [1][2] |

| Mia-Paca-2 (Pancreatic Cancer) | Athymic nu/nu mice | 5.0 mg/kg, IV, once/week for 3 weeks | Median Survival Time | 51 days (vs. 30 days for placebo) | 0.0008 | [1][2] |

| NCI-H460 (Non-Small Cell Lung Cancer) | Athymic nu/nu mice | 0.75, 1.1, 1.7, and 2.5 mg/kg, IV, two weekly doses | Median Tumor Volume on Day 7 | 1395, 947.3, 580, and 260.4 mm³ (dose-dependent reduction) | Not Specified | [4][5] |

T/C: Treatment over Control, a ratio of the mean tumor volume of the treated group to the control group. IV: Intravenous.

Proposed Mechanism of Antiangiogenic Action

The primary molecular target of this compound is β-tubulin. By binding to the colchicine site, this compound inhibits tubulin polymerization, leading to microtubule depolymerization. In endothelial cells, this has profound consequences on cellular processes essential for angiogenesis. A proposed signaling pathway is illustrated below.

Experimental Protocols

The antiangiogenic properties of this compound have been characterized using a combination of in vitro and in vivo assays. The following sections detail the general methodologies employed in these studies.

In Vitro Antiangiogenic Assays

A general workflow for assessing the in vitro antiangiogenic activity of a compound like this compound is depicted below.

-

Objective: To determine the effect of this compound on the proliferation of endothelial cells.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

-

Method:

-

Seed HUVECs in 96-well plates and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

-

Calculate the concentration of this compound that inhibits cell proliferation by 50% (IC50).

-

-

Objective: To evaluate the effect of this compound on the migratory capacity of endothelial cells.

-

Cell Line: HUVECs.

-

Method:

-

Grow HUVECs to confluence in 6-well plates.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Wash with phosphate-buffered saline (PBS) to remove detached cells.

-

Add fresh medium containing various concentrations of this compound or vehicle control.

-

Image the wound at time 0 and at subsequent time points (e.g., 8, 12, 24 hours).

-

Quantify the rate of wound closure to determine the effect of this compound on cell migration.

-

-

Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

-

Cell Line: HUVECs.

-

Method:

-

Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.

-

Harvest HUVECs and resuspend them in medium containing various concentrations of this compound or vehicle control.

-

Seed the HUVEC suspension onto the solidified matrix.

-

Incubate for a period sufficient for tube formation to occur in the control wells (typically 6-18 hours).

-

Image the wells using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor and by extension, the antiangiogenic, efficacy of this compound in a living organism.

-

Animal Model: Athymic nu/nu mice are commonly used due to their immunodeficient state, which allows for the engraftment of human tumor cells.

-

Method:

-

Subcutaneously implant human tumor cells (e.g., MDA-MB-231, Mia-Paca-2, or NCI-H460) into the flanks of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control (placebo) groups.

-

Administer this compound intravenously according to a specified dosing schedule (e.g., once weekly for three weeks).

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., histological examination of microvessel density).

-

In some studies, a separate cohort of mice is monitored for survival.

-

Logical Framework: From Molecular Interaction to Therapeutic Effect

The antiangiogenic properties of this compound are a direct consequence of its primary mechanism of action. The logical relationship between the molecular interaction of this compound and its ultimate therapeutic effect is outlined in the diagram below.

Conclusion and Future Directions

This compound is a promising novel anti-tubulin agent with potent antiangiogenic properties. Its ability to disrupt microtubule dynamics in endothelial cells translates to a significant inhibition of key angiogenic processes, which, in conjunction with its direct cytotoxic effects on tumor cells, provides a strong rationale for its continued development as a cancer therapeutic.

Future research should focus on elucidating the precise downstream signaling pathways affected by this compound in endothelial cells. While the modulation of Rho GTPases is a strong possibility, further investigation is required to confirm this and to explore other potential signaling nodes. Additionally, detailed studies on the effect of this compound on the tumor microenvironment, including its impact on pericyte coverage and vessel normalization, would provide a more comprehensive understanding of its anti-vascular effects. The ongoing clinical evaluation of this compound will be critical in determining its safety and efficacy in patients with advanced solid tumors.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

PM534-Induced Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of PM534, a novel microtubule-targeting agent, with a focus on its ability to induce apoptosis in cancer cells. The information presented is collated from preclinical studies and is intended to inform researchers and professionals in the field of oncology drug development.

Core Mechanism of Action: Tubulin Destabilization

This compound is a synthetic small molecule that exhibits potent antineoplastic activity by targeting tubulin, a key component of the cellular cytoskeleton.[1] It binds to the colchicine site on β-tubulin, leading to the inhibition of microtubule polymerization.[2] This disruption of microtubule dynamics has profound effects on cellular processes, particularly mitosis.

The binding of this compound to tubulin prevents the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during cell division.[2] This interference results in a prolonged arrest of the cell cycle in the G2/M phase.[3] Unable to resolve this mitotic checkpoint, the cancer cell is ultimately driven into the apoptotic pathway, leading to programmed cell death.[3]

Data Presentation: In Vitro and In Vivo Efficacy

The antitumor activity of this compound has been demonstrated in both in vitro and in vivo models. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines [1]

| Cell Line | GI50 (M) |

| A549 | 2.2 ± 0.1 x 10⁻⁹ |

| Calu-6 | 2.2 ± 0.1 x 10⁻⁹ |

| NCI-H23 | 2.2 ± 0.1 x 10⁻⁹ |

| NCI-H460 | 2.2 ± 0.1 x 10⁻⁹ |

| Comparative Agents | GI50 (M) |

| Colchicine | 6 ± 1 x 10⁻⁸ |

| Vinblastine | 1.1 ± 0.2 x 10⁻⁷ |

Table 2: In Vivo Apoptosis Induction in NCI-H460 Xenograft Model [1]

| Treatment Group | Mean Number of Apoptotic Nuclei (± SEM) |

| Placebo | 1.0 ± 0.1 |

| This compound (2.5 mg/kg) | 10.0 ± 0.6 |

Signaling Pathway of this compound-Induced Apoptosis

The induction of apoptosis by this compound is a direct consequence of its primary effect on microtubule dynamics. The following diagram illustrates the signaling cascade initiated by this compound, leading to programmed cell death. This pathway is consistent with the known mechanisms of other microtubule-targeting agents that induce mitotic arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of this compound.

Workflow:

Materials:

-

Cancer cell lines (e.g., A549, NCI-H460)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a buffered solution with detergent)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.

-

Incubate the plates for the desired period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

In Vivo Apoptosis Detection (Hoechst 33258 Staining)

This protocol is for the visualization and quantification of apoptotic nuclei in tumor tissue from xenograft models.[4]

Materials:

-

Tumor tissue sections from placebo- and this compound-treated mice

-

Phosphate-buffered saline (PBS)

-

Triton X-100

-

Hoechst 33258 staining solution

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Harvest tumors from mice 24 hours after treatment with this compound or placebo.[1]

-

Fix and embed the tumors, and prepare thin sections on microscope slides.

-

Permeabilize the tissue sections with 0.5% Triton X-100 in PBS.[4]

-

Stain the sections with Hoechst 33258 solution (e.g., diluted 1:5000 in PBS) for 1 hour at room temperature.[4]

-

Rinse the slides with PBS to remove excess stain.

-

Mount the sections with an appropriate mounting medium.

-

Visualize the stained nuclei using a fluorescence microscope with the appropriate excitation and emission filters (e.g., λex = 334 nm / λem = 465 nm).[4]

-

Quantify the number of apoptotic bodies (characterized by condensed and fragmented chromatin) in multiple high-power fields.

Immunofluorescence for Microtubule Network Analysis

This protocol allows for the visualization of the effects of this compound on the cellular microtubule network.

Workflow:

Materials:

-

Cancer cells (e.g., A549)

-

Glass coverslips

-

This compound

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., PBS with serum)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Culture cells on glass coverslips until they reach the desired confluency.

-

Treat the cells with this compound at the desired concentration and for the appropriate duration.

-

Fix the cells with fixation buffer.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary antibody diluted in blocking buffer.

-

Wash the cells to remove unbound primary antibody.

-

Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer.

-

Counterstain the nuclei with DAPI, if desired.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Conclusion

This compound is a potent microtubule-destabilizing agent that induces apoptosis in cancer cells through a well-defined mechanism of action. Its ability to bind to the colchicine site of tubulin with high affinity leads to the disruption of the microtubule network, mitotic arrest, and subsequent activation of the apoptotic cascade. The quantitative data from preclinical studies demonstrate its efficacy at nanomolar concentrations in vitro and its ability to induce apoptosis in vivo. The experimental protocols provided herein offer a framework for the further investigation of this compound and other microtubule-targeting agents. This technical guide serves as a valuable resource for researchers and drug development professionals working towards novel cancer therapeutics.

References

- 1. This compound, an Optimized Target-Protein Interaction Strategy through the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel microtubule inhibitor, MT3-037, causes cancer cell apoptosis by inducing mitotic arrest and interfering with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

The Role of PM534 in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PM534 is a novel, synthetic small molecule that has demonstrated potent antitumor activity in preclinical studies. As a microtubule-targeting agent, this compound disrupts the dynamics of microtubule polymerization and depolymerization, essential processes for cell division. This disruption leads to a robust cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in cell cycle arrest. It includes a compilation of quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the key signaling pathways and experimental workflows.

Introduction

Microtubules are highly dynamic cytoskeletal polymers crucial for various cellular functions, most notably the formation of the mitotic spindle during cell division. The critical role of microtubules in mitosis has made them a prime target for the development of anticancer therapeutics. Microtubule-targeting agents (MTAs) are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).

This compound is a novel microtubule-destabilizing agent that binds to the colchicine-binding site on β-tubulin.[1][2] Its high affinity and slow dissociation from tubulin lead to a potent disruption of the microtubule network, even at nanomolar concentrations.[2] This activity effectively halts the cell cycle at the G2/M transition, preventing cancer cells from completing mitosis and leading to programmed cell death. This guide will delve into the molecular mechanisms underlying this compound-induced cell cycle arrest and provide practical information for researchers in the field.

Quantitative Data

In Vitro Antiproliferative Activity

This compound exhibits potent antiproliferative activity against a range of human cancer cell lines. The 50% growth inhibition (GI₅₀) values are in the low nanomolar range, highlighting its significant cytotoxic potential.

| Cell Line | Cancer Type | GI₅₀ (nM) | Reference |

| A549 | Non-Small Cell Lung | 2.2 ± 0.1 | [2] |

| Calu-6 | Non-Small Cell Lung | 2.2 ± 0.1 | [2] |

| NCI-H23 | Non-Small Cell Lung | 2.2 ± 0.1 | [2] |

| NCI-H460 | Non-Small Cell Lung | 2.2 ± 0.1 | [2] |

Tubulin Binding Affinity

The primary molecular target of this compound is β-tubulin. It binds to the colchicine-binding site with high affinity, as determined by competition assays.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | 20 ± 1 nM | [2] |

Mechanism of Action: G2/M Cell Cycle Arrest

This compound exerts its anticancer effects by disrupting microtubule dynamics, which directly impacts the progression of the cell cycle, particularly at the G2/M checkpoint.

Signaling Pathway

The binding of this compound to the colchicine site of β-tubulin inhibits the polymerization of tubulin dimers into microtubules. This leads to a net depolymerization of the microtubule network, which is critical for the formation of the mitotic spindle. The absence of a functional mitotic spindle activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation. The SAC prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. Prolonged activation of the SAC due to persistent microtubule disruption leads to a sustained arrest in the G2/M phase of the cell cycle. This prolonged arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death. The key molecular players in the G2/M checkpoint are the Cyclin B1/CDK1 complex. Microtubule disruption is known to lead to the accumulation and activation of the Cyclin B1/CDK1 complex, which is a hallmark of G2/M arrest.[3][4]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ value.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to quantify the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

PBS (Phosphate-buffered saline)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Determine the percentage of cells in G1, S, and G2/M phases using appropriate software.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

GTP (Guanosine triphosphate)

-

Polymerization buffer (e.g., PEM buffer)

-

This compound stock solution (in DMSO)

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well, half-area, UV-transparent plates

Procedure:

-

Prepare a tubulin solution in ice-cold polymerization buffer containing GTP.

-

Add different concentrations of this compound or vehicle control (DMSO) to the wells of a 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin solution to the wells.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

-

Plot the absorbance as a function of time to visualize the effect of this compound on tubulin polymerization.

Conclusion

This compound is a promising new anticancer agent that functions by disrupting microtubule dynamics, leading to a potent G2/M cell cycle arrest and subsequent apoptosis. Its high affinity for the colchicine-binding site on tubulin and its efficacy at nanomolar concentrations make it a subject of significant interest for further preclinical and clinical development. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive resource for researchers investigating the role of this compound and other microtubule-targeting agents in cancer therapy. Further studies are warranted to explore the full potential of this compound, including its efficacy in a broader range of cancer types and its potential for combination therapies.

References

- 1. This compound, an Optimized Target-Protein Interaction Strategy through the Colchicine Site of Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an Optimized Target-Protein Interaction Strategy through the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin-dependent Kinase-1 (Cdk1)/Cyclin B1 Dictates Cell Fate after Mitotic Arrest via Phosphoregulation of Antiapoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of PM534 with the Tubulin Colchicine Domain

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document details the molecular interactions, biochemical effects, and anti-cancer properties of PM534, a novel microtubule-targeting agent that binds to the colchicine domain of tubulin. This compound is a synthetic compound derived from the natural molecule PM742, which was isolated from a marine sponge of the order Lithistida.[1][2] It demonstrates high-affinity binding to tubulin, potent inhibition of microtubule polymerization, and significant antitumor activity in preclinical models, positioning it as a promising candidate for cancer chemotherapy.[1][3]

Quantitative Data Summary

The potent anti-cancer activity of this compound is underpinned by its high-affinity interaction with tubulin and its profound impact on cancer cell proliferation. The following tables summarize the key quantitative data from various preclinical assays.

Table 1: Tubulin Binding and Polymerization Inhibition

| Parameter | Value / Observation | Source |

| Binding Site | Colchicine Binding Domain of β-Tubulin | [1] |

| Binding Affinity (Kb) | Nanomolar range; 2.5 times higher than podophyllotoxin | [4][5] |

| Mechanism | Inhibits tubulin assembly in a dose-dependent manner | [1] |

| Effective Concentration | 0.625, 1.25, 2.55, 5 µM concentrations tested in vitro | [1][5] |

| Retention Time | High retention time (ca. 20 min) | [5] |

Table 2: In Vitro Antiproliferative Activity (GI₅₀)

The antiproliferative activity of this compound was assessed against several non-small cell lung cancer (NSCLC) cell lines and compared to established microtubule-targeting agents.

| Compound | Mean GI₅₀ Value (M) | Cell Lines | Source |

| This compound | 2.2 ± 0.1 x 10⁻⁹ | A549, Calu-6, NCI-H23, NCI-H460 | [1] |

| Colchicine | 6 ± 1 x 10⁻⁸ | (Not specified) | [1] |

| Vinblastine | 1.1 ± 0.2 x 10⁻⁷ | (Not specified) | [1] |

Note: this compound displays approximately 10 times more cytotoxicity than podophyllotoxin.[1][5]

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

This compound was administered intravenously at 5.0 mg/kg once a week for three consecutive weeks.

| Xenograft Model | Metric | Result | Placebo Control | Source |

| Pancreas (Mia-Paca-2) | T/C Ratio | 21.3% on Day 21 | 100% | [6] |

| Median Survival | 51 days | 30 days | [6] | |

| Breast (MDA-MB-231) | T/C Ratio | 0.3% on Day 28 | 100% | [6] |

| Median Survival | 82 days | 33 days | [6] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules.

-

Reagents: Purified porcine brain tubulin (2 mg/mL or 18-25 µM), polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, or 3.4 M glycerol, 10 mM phosphate, 1 mM EGTA, 6 mM MgCl₂), GTP (1 mM), glycerol (10%), DAPI (6.3 µM) as a fluorescent reporter.[5][7]

-

Procedure:

-

Prepare reaction mixtures in a 384-well black wall microplate.

-

Add tubulin to the assay buffer containing GTP and glycerol.

-

Add increasing concentrations of this compound (or DMSO as a control) to the wells.

-

Include DAPI in the mixture; its fluorescence increases upon binding to polymerized microtubules.[7]

-

Incubate the plate and monitor the change in fluorescence or absorbance (due to light scattering) over time to determine the extent of polymerization.[7]

-

Tubulin Binding Affinity Assay (Competition Assay)

This protocol determines the binding constant of this compound to the colchicine site by measuring its ability to displace a known fluorescent probe.